molecular formula C13H15N B1347245 N-propylnaphthalen-1-amine CAS No. 607-60-3

N-propylnaphthalen-1-amine

Cat. No. B1347245
CAS RN: 607-60-3
M. Wt: 185.26 g/mol
InChI Key: WHOYKONBZHXCFI-UHFFFAOYSA-N
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Description

N-propylnaphthalen-1-amine is a chemical compound with the molecular formula C13H15N . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular weight of N-propylnaphthalen-1-amine is 185.27 . The InChI code for this compound is 1S/C13H15N/c1-2-10-14-13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,2,10H2,1H3 .


Physical And Chemical Properties Analysis

N-propylnaphthalen-1-amine is a liquid at room temperature .

Scientific Research Applications

Carcinogenic Aromatic Amines in Environment and Tobacco Smoke

Research demonstrates that aromatic amines like o-toluidine, 2-aminonaphthalene, and 4-aminobiphenyl, which are structurally similar to N-propylnaphthalen-1-amine, are present in the environment and tobacco smoke. These compounds are linked with an increased risk of bladder cancer. A specific method has been developed to measure these amines in smokers and nonsmokers, indicating their presence and potential health impacts (Riedel et al., 2006).

Application in Light-Emitting Materials

A naphthylamine-derived aromatic dicarboxylic acid, closely related to N-propylnaphthalen-1-amine, was used to synthesize organosoluble aromatic poly(amine−1,3,4-oxadiazole)s. These materials have potential applications in blue-light-emitting materials due to their high glass-transition temperatures and good solubility in organic solvents (Liou et al., 2006).

Microwave-Assisted Amination for Chemical Synthesis

Microwave-assisted amination of 1-bromonaphthalenes, using methods that could be applicable to N-propylnaphthalen-1-amine, showed that 1-aminonaphthalenes can be rapidly prepared from aryl bromides in good yields. This method offers improvements in yields and efficiency compared to standard conditions, indicating its usefulness in synthetic chemistry (Wang et al., 2003).

Chemoselective Conjugation in Biopolymer Synthesis

N-Phthaloyl-chitosan O-prop-2-ynyl carbamate, a biopolymer potentially similar in reactivity to N-propylnaphthalen-1-amine, was synthesized for chemoselective conjugation via azide-alkyne coupling. This process is significant for the development of biopolymers with bioadhesion and tissue-regeneration properties, demonstrating the utility of similar compounds in biomedical applications (Oliveira et al., 2012).

Intermolecular N-H Oxidative Addition in Chemical Reactions

Studies on intermolecular N-H oxidative addition to a planar mononuclear σ(3)-phosphorus compound demonstrated rapid reactions with ammonia, alkyl amines, and aryl amines, such as N-propylnaphthalen-1-amine. The reactions were entropy-controlled, indicating the potential for highly efficient and selective chemical transformations (McCarthy et al., 2014).

Safety And Hazards

N-propylnaphthalen-1-amine is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin, eyes, and personal clothing .

Future Directions

N-propylnaphthalen-1-amine could potentially be used in the design of highly proficient organic solar cells . Theoretical investigations have been conducted to assess the optoelectronic and photovoltaic parameters of organic dyes based on phenylnaphthalen-1-amine .

properties

IUPAC Name

N-propylnaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-2-10-14-13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOYKONBZHXCFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70323990
Record name N-propylnaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-propylnaphthalen-1-amine

CAS RN

607-60-3
Record name NSC405386
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-propylnaphthalen-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-propylnaphthalen-1-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
BR Raju, G Ribeiro, PJG Coutinho, MST Gonçalves - 2014 - academia.edu
… The condensation reaction of anthracen-1-amine 4, naphthalen-1-amine 5a, Nphenylnaphthalen-1-amine 5b, N-propylnaphthalen-1-amine 5c and 3-(naphthalen-1-ylamino)propan-1ol …
Number of citations: 10 www.academia.edu
S Naik, CMA Alves, PJG Coutinho, MST Gonçalves - sciforum.net
… icosylnaphthalen-1amine 3a or N-propylnaphthalen-1-amine 3b 5 were obtained by alkylation … hydrochloride 2e, and using Npropylnaphthalen-1-amine 3b, compounds 1d and 1e were …
Number of citations: 5 sciforum.net
O Guney, MST Gonçalves, AM Fonseca… - New Journal of …, 2019 - pubs.rsc.org
… -nitrosophenol hydrochloride (2a) or 5-((3-aminopropyl)amino)-4-methyl-2-nitrosophenol hydrobromide hydrochloride (2b) with naphthalen-1-amine (3a), N-propylnaphthalen-1-amine (…
Number of citations: 6 pubs.rsc.org
S Naik, PJG Coutinho, MST Gonçalves - sciforum.net
… 11 The 3-dialkylaminophenol derivatives and the Npropylnaphthalen-1-amine 3 9 were … )-2-nitrosophenol hydrochloride 2d with Npropylnaphthalen-1-amine 3 occurred in the presence …
Number of citations: 2 sciforum.net
AV Gulevskaya, S Verbeeck, ON Burov, C Meyers… - 2009 - Wiley Online Library
… Treatment of 1,8-dinitronaphthalene (7) with propylamine and KMnO 4 gave 1,8-dinitro-N-propylnaphthalen-2-amine (8b) and 4,5-dinitro-N-propylnaphthalen-1-amine (9b) in 38 % total …
CMA Alves, S Naik, PJG Coutinho, MST Gonçalves - Tetrahedron Letters, 2009 - Elsevier
… Condensation of 5-ethylamino-4-methyl-2-nitrosophenol hydrochloride 2a with N-propylnaphthalen-1-amine 3a, in the presence of hydrochloric acid, produced the benzo[a]…
Number of citations: 30 www.sciencedirect.com
BR Raju, ADG Firmino, ALS Costa, PJG Coutinho… - Tetrahedron, 2013 - Elsevier
… The synthesis of 6-(3-chloropropoxy)-N-propylnaphthalen-1-amine 3a was carried out by … Similarly, the synthesis of N-propylnaphthalen-1-amine 3b, 3-(naphthalen-1-ylamino)propan…
Number of citations: 24 www.sciencedirect.com
BR Raju, MIPS Leitao, MJ Sousa, PJG Coutinho… - Dyes and …, 2020 - Elsevier
… The other precursors namely N-propylnaphthalen-1-amine 2c, N-(3-chloropropyl)naphthalen-1-amine 2d, 3-(naphthalen-1-ylamino)propan-1-ol 2e and 4-(naphthalen-1-ylamino)…
Number of citations: 4 www.sciencedirect.com
BR Raju, AMF Garcia, ALS Costa, PJG Coutinho… - Dyes and …, 2014 - Elsevier
… hydrochloride 3a with N-propylnaphthalen-1-amine 5a or N … hydrochloride 3b and N-propylnaphthalen-1-amine 5a, N 1 -(… hydrochloride 4 and N-propylnaphthalen-1-amine 5a. These …
Number of citations: 21 www.sciencedirect.com
S Naik, CMA Alves, PJG Coutinho, MST Gonçalves - 2011 - Wiley Online Library
… Starting from 5-(icosylamino)-2-nitrosophenol hydrochloride (2d) and 5-(diicosylamino)-2-nitrosophenol hydrochloride (2e), and using N-propylnaphthalen-1-amine (3b), compounds 1d …

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